molecular formula C21H26N4O2 B5672307 N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B5672307
M. Wt: 366.5 g/mol
InChI Key: KHBZHDRJNJKOQT-UHFFFAOYSA-N
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Description

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a pyridyl-substituted piperazine ring, and a pentanamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridyl group through nucleophilic substitution. The benzyl group is then added via a benzylation reaction, and the final step involves the formation of the pentanamide backbone through amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]butanamide
  • N-benzyl-5-oxo-5-[4-(3-pyridyl)piperazino]pentanamide
  • N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]hexanamide

Uniqueness

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(23-17-18-7-2-1-3-8-18)10-6-11-21(27)25-15-13-24(14-16-25)19-9-4-5-12-22-19/h1-5,7-9,12H,6,10-11,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZHDRJNJKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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